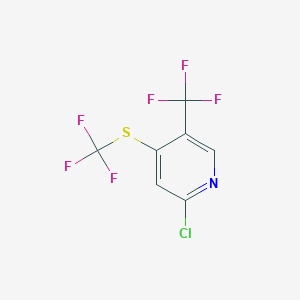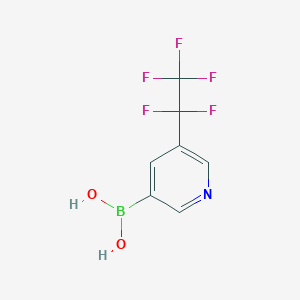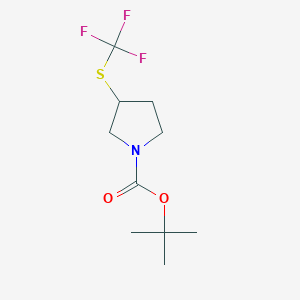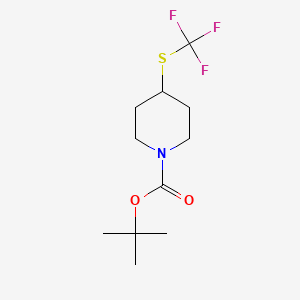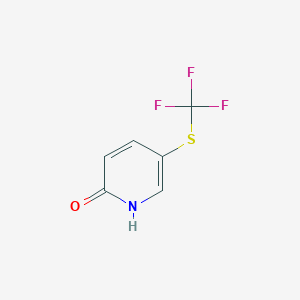
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . They can significantly affect the properties of the molecules they are part of, such as their reactivity, stability, and biological activity .
Molecular Structure Analysis
The trifluoromethyl group is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and biological properties of molecules .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly affect the physical and chemical properties of the molecules they are part of. They can increase the molecule’s stability, reactivity, and lipophilicity .Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been widely used in scientific research due to its unique properties. It is an important reagent for the synthesis of a variety of compounds, and can also be used as a catalyst in organic reactions. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is a versatile compound with a wide range of applications in materials science, biochemistry, and pharmaceuticals.
In materials science, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of polymers and other materials. It has also been used in the synthesis of metal-organic frameworks (MOFs), which are materials with a wide range of applications in catalysis and gas storage. In biochemistry, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of peptides and other biomolecules. In pharmaceuticals, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% has been used in the synthesis of drugs and other compounds.
Wirkmechanismus
Target of Action
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that similar compounds have been found to inhibit the growth of planktonic gram-positive bacteria .
Result of Action
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in lab experiments include its low cost, its versatility, and its reactivity. Furthermore, it is a non-toxic compound and is not believed to have any adverse effects on the body. The main limitation of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is its lack of stability in air. It is therefore important to store the compound in an airtight container and to use it quickly after it is opened.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%. One potential direction is the use of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% in the synthesis of new materials and polymers. Additionally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new drugs and other compounds for pharmaceutical applications. Furthermore, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new catalysts for organic reactions. Finally, 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% could be used in the synthesis of new biomolecules for use in biochemistry and biomedical research.
Synthesemethoden
The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% is relatively simple and involves the reaction of pyridine with trifluoromethanesulfonic anhydride (TFSA) in the presence of an aqueous base. The reaction proceeds in two steps, first forming an intermediate thione, which is then converted to 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97% by the addition of trifluoromethyl bromide. The reaction can be carried out in a variety of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVQAKKYFCFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




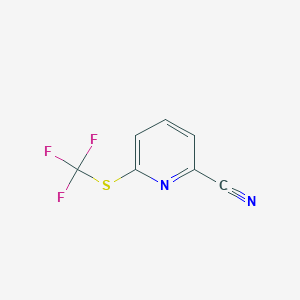
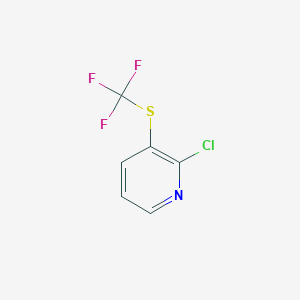
![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
